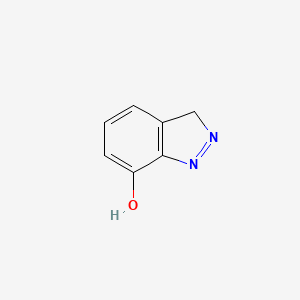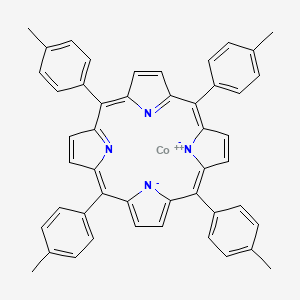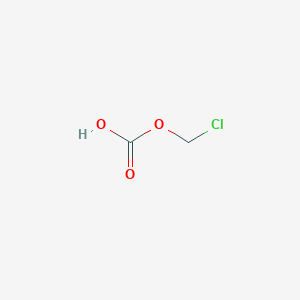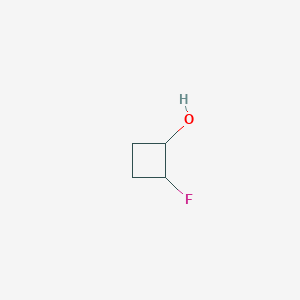
3H-Indazol-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indazol-7-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3H-Indazol-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Indazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-Indazol-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H-Indazole: More thermodynamically stable and commonly studied for its biological activities.
2H-Indazole: Another tautomer with distinct chemical properties.
Indazole Derivatives: Various substituted indazoles with different functional groups and biological activities.
Uniqueness: 3H-Indazol-7-ol is unique due to its specific tautomeric form and the presence of a hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indazole derivatives .
Properties
CAS No. |
857775-49-6 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3H-indazol-7-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-3,10H,4H2 |
InChI Key |
ZAJVPYQEOLJNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)

![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)

![3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)

